molecular formula C18H28N2O4S B513083 1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one CAS No. 942666-67-3

1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one

Cat. No.: B513083
CAS No.: 942666-67-3
M. Wt: 368.5g/mol
InChI Key: FEOSQHUQPGNWAF-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a benzenesulfonyl substituent with ethoxy, methyl, and isopropyl groups at the 2-, 4-, and 5-positions, respectively. The ethan-1-one moiety is linked to the piperazine ring, a structural motif common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

1-[4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-6-24-17-11-14(4)16(13(2)3)12-18(17)25(22,23)20-9-7-19(8-10-20)15(5)21/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOSQHUQPGNWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Diversity: The target compound’s 2-ethoxy-4-methyl-5-isopropylbenzenesulfonyl group confers steric bulk and lipophilicity, contrasting with simpler aryl groups (e.g., 4-fluorobenzyl in or pyrimidinylphenyl in ). This may enhance membrane permeability but reduce solubility. Sulfonyl vs. Carbonyl Linkers: Sulfonyl groups (as in the target and ) improve metabolic stability compared to carbonyl-linked analogs (e.g., 1-(4-(4-aminophenyl)piperazin-1-yl)ethanone ), which are more prone to hydrolysis.

Biological Activity: The cortisol inhibitor 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)...}methoxy)phenyl]piperazin-1-yl}ethan-1-one shares the ethanone-piperazine core but incorporates a dioxolan-imidazole motif critical for enzyme binding. The target compound lacks this motif, suggesting divergent targets. Chloro- and Triazole-Substituted Analogs (e.g., ) show broader antimicrobial activity, likely due to electrophilic chlorine or triazole’s hydrogen-bonding capacity.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for 2-chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one , where sulfonation of the benzene ring would precede piperazine coupling. This contrasts with Ullmann-type couplings used for triazole derivatives .

Biological Activity

1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. This compound features a piperazine moiety, which is often associated with various biological activities including enzyme inhibition and antimicrobial properties. Understanding its biological activity is crucial for its application in therapeutic settings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O3SC_{21}H_{26}N_{2}O_{3}S with a molecular weight of 386.5 g/mol. The structure includes a sulfonyl group attached to a piperazine ring, which enhances its pharmacological properties.

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight386.5 g/mol
IUPAC NameThis compound

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance, derivatives containing the piperazine structure have shown promising results in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and urinary tract infections, respectively .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that similar sulfonamide derivatives possess potent antibacterial effects, suggesting that this compound may also exhibit similar properties. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Antioxidant Activity

Antioxidant assays have indicated that compounds with similar structures can scavenge free radicals effectively, thus protecting cells from oxidative stress. The presence of the ethoxy and sulfonyl groups likely contributes to this activity by enhancing electron donation capabilities .

Study on Enzyme Inhibition

In a study focusing on piperazine derivatives, compounds were synthesized and tested for their inhibitory effects on AChE. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential compared to standard reference drugs .

Antibacterial Evaluation

Another investigation assessed the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds had varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

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